molecular formula C20H21ClN2O4 B2677186 (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1448079-16-0

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No.: B2677186
CAS No.: 1448079-16-0
M. Wt: 388.85
InChI Key: SNSIMCLKXRRYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. It consists of a piperidine ring attached to a chloropyridine group and a dihydrobenzo[d][1,4]dioxin moiety, connected via a methanone linker. The presence of multiple functional groups within the molecule suggests diverse reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone typically involves multi-step organic synthesis. One possible route includes:

  • Synthesis of the 3-chloropyridin-2-yl intermediate

    • Reacting 2-chloropyridine with appropriate reagents to introduce the chlorine atom at the 3rd position.

  • Formation of the piperidin-1-yl intermediate

    • Cyclization of suitable precursors to form the piperidine ring.

  • Connecting the intermediates

    • Coupling of the 3-chloropyridin-2-yl and piperidin-1-yl intermediates through an ether bond.

  • Incorporation of the 3-methyl-2,3-dihydrobenzo[d][1,4]dioxin moiety

    • Using appropriate reagents and catalysts to introduce the benzo[d][1,4]dioxin group via an esterification reaction.

Industrial Production Methods

In an industrial setting, the synthesis might be optimized for large-scale production by:

  • Using efficient catalytic systems.

  • Employing continuous flow reactors for increased yield and purity.

  • Implementing green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: : Oxidizing agents like KMnO₄ can affect the dihydrobenzo[d][1,4]dioxin moiety.

  • Reduction: : Reducing agents such as LiAlH₄ may target the methanone linker.

  • Substitution: : Halogenation reactions can modify the chloropyridine group.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Substitution: Nucleophilic substitution reactions using sodium iodide (NaI) in acetone.

Major Products

  • Oxidation: Formation of corresponding carboxylic acids from the dioxin ring.

  • Reduction: Conversion of the methanone group to an alcohol.

  • Substitution: Replacement of the chlorine atom with other nucleophiles.

Scientific Research Applications

Chemistry

  • Used as a model compound in studying complex organic synthesis routes.

  • Utilized in understanding the reactivity of multi-functionalized molecules.

Biology

  • Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

  • Research in its potential as a therapeutic agent due to its unique structure.

  • Explored for anti-cancer, anti-inflammatory, and anti-microbial activities.

Industry

  • Used in the development of advanced materials and specialty chemicals.

  • Studied for its role in catalysis and material science applications.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action is determined by its functional groups and their interactions with biological targets. The piperidine ring and the chloropyridine moiety can interact with neurotransmitter receptors, while the dihydrobenzo[d][1,4]dioxin group can influence enzymatic activities. These interactions could modulate various signaling pathways, impacting cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (4-((2-Chloropyridin-3-yl)oxy)piperidin-1-yl)(2,3-dihydro-1,4-benzodioxin-2-yl)methanone

  • (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzofuran-2-yl)methanone

  • (4-((3-Chloropyridin-2-yl)oxy)morpholin-1-yl)(2,3-dihydrobenzodioxin-2-yl)methanone

Unique Features

  • The presence of a chloropyridine group distinguishes it from similar compounds with bromine or different heterocycles.

  • The combination of a piperidine ring and a benzo[d][1,4]dioxin moiety offers unique reactivity and biological activity compared to analogs with morpholine or benzofuran structures.

Properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c1-13-18(27-17-7-3-2-6-16(17)25-13)20(24)23-11-8-14(9-12-23)26-19-15(21)5-4-10-22-19/h2-7,10,13-14,18H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSIMCLKXRRYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.